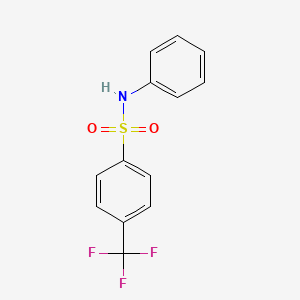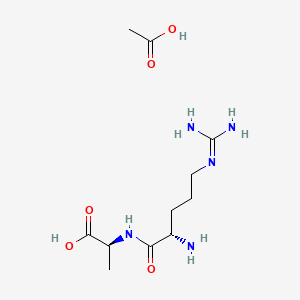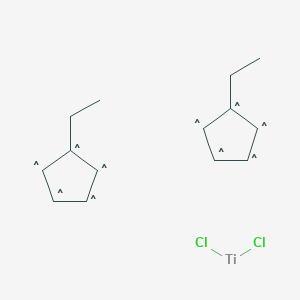![molecular formula C14H12ClNO2 B6357015 1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95% CAS No. 1545165-26-1](/img/structure/B6357015.png)
1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95% (1-CMPE) is an organic compound with a molecular weight of 246.7 g/mol and a melting point of 92-94°C. It is an aryl ether ketone with a yellow to orange color and a characteristic odor. It is soluble in most organic solvents and has a boiling point of 242°C.
Mecanismo De Acción
1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95% is an aryl ether ketone and acts as a synthetic intermediate in the synthesis of a variety of organic compounds. It acts as a nucleophile in the presence of an acid catalyst, allowing for the formation of a new covalent bond between the reactants. This reaction is known as an aldol condensation and is the basis for the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95% is not known to have any direct biochemical or physiological effects. However, it may be used as a synthetic intermediate in the synthesis of compounds that do have biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in most organic solvents. It is also relatively stable and has a high boiling point, making it suitable for use in a variety of reactions. However, it is not suitable for use in reactions that require high temperatures or high pressures, as it may decompose at these conditions.
Direcciones Futuras
1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95% has potential for use in a variety of future applications. It could be used as a synthetic intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It could also be used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers. Additionally, it could be used as a starting material for the synthesis of other compounds and as a reagent in the synthesis of other polymers.
Métodos De Síntesis
1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95% is synthesized by the reaction between 2-chloro-4-methyl-phenol and ethyl 3-oxobutanoate in the presence of an acid catalyst. The reaction is carried out at a temperature of 70-90°C for four hours. The reaction yields 1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95% as the major product, along with some minor byproducts. The reaction is carried out in a two-phase system, with the organic phase containing the reactants and the aqueous phase containing the acid catalyst.
Aplicaciones Científicas De Investigación
1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95% has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. In addition, it has been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of polymers.
Propiedades
IUPAC Name |
1-[6-(2-chloro-4-methylphenoxy)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9-3-5-13(12(15)7-9)18-14-6-4-11(8-16-14)10(2)17/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVHSZLZOYOAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC=C(C=C2)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

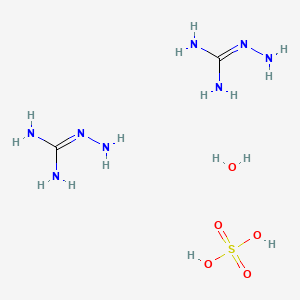

![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)
![[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride; 98%](/img/structure/B6356947.png)
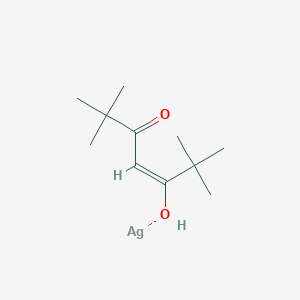
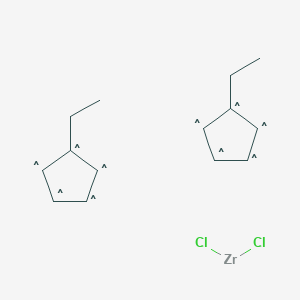
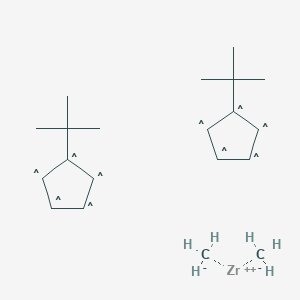


![1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356988.png)

